An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dihydroxyanthraquinone-2-sulfonic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dihydroxyanthraquinone-2-sulfonic Acid
Introduction: Unveiling a Versatile Anthraquinone Derivative
1,4-Dihydroxyanthraquinone-2-sulfonic acid, also known as Acid Orange 86 or Quinizarin Green SS, is a prominent member of the anthraquinone family of compounds. Its molecular structure, characterized by a planar tricyclic aromatic system with two hydroxyl groups and a sulfonic acid moiety, underpins a unique set of physicochemical properties.[1] This guide provides a comprehensive exploration of these properties, offering valuable insights for researchers, scientists, and drug development professionals. The strategic placement of the sulfonic acid group significantly enhances its aqueous solubility compared to its parent compound, 1,4-dihydroxyanthraquinone (quinizarin), making it amenable to a wide range of applications, from a dye intermediate to a potential therapeutic agent.[1] This document will delve into its chemical and physical characteristics, spectral behavior, electrochemical properties, and established protocols for its synthesis and analysis.
Core Physicochemical Characteristics
The fundamental properties of 1,4-dihydroxyanthraquinone-2-sulfonic acid are summarized below, providing a foundational understanding of its behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈O₇S | [1][2] |
| Molecular Weight | 320.27 g/mol | [1][2] |
| Appearance | Blue needle-like crystals | [1] |
| Melting Point | >350°C (for related sulfonated anthraquinones) | [1] |
Solubility Profile
A key distinguishing feature of 1,4-dihydroxyanthraquinone-2-sulfonic acid is its enhanced solubility in polar solvents. The presence of the sulfonic acid group, a strong acid, significantly increases its hydrophilicity, rendering it soluble in water and lower alcohols like methanol.[1] This property is in stark contrast to its non-sulfonated precursor, quinizarin, which exhibits poor water solubility.[3] The solubility is pH-dependent, increasing in alkaline conditions due to the deprotonation of the sulfonic acid and hydroxyl groups.
Acidity (pKa)
Spectral Properties: A Window into Molecular Behavior
The extended π-conjugated system of the anthraquinone core gives rise to characteristic absorption and emission properties.
UV-Visible Absorption Spectroscopy
1,4-Dihydroxyanthraquinone-2-sulfonic acid exhibits distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum, arising from π→π* electronic transitions within the aromatic rings and n→π* transitions of the carbonyl groups. The UV-Vis spectrum is sensitive to the solvent environment and the pH of the solution. In general, characteristic absorption peaks are observed in the visible range of approximately 500–600 nm.[1] For the parent compound, quinizarin, in dimethylformamide, absorption maxima have been reported at 470 nm with shoulders at 330 nm and 520 nm.[5]
Experimental Protocol: UV-Visible Spectral Analysis
Objective: To determine the UV-Visible absorption spectrum of 1,4-dihydroxyanthraquinone-2-sulfonic acid.
Materials:
-
1,4-Dihydroxyanthraquinone-2-sulfonic acid
-
Spectrophotometric grade solvent (e.g., deionized water, methanol, or buffer of desired pH)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of 1,4-dihydroxyanthraquinone-2-sulfonic acid of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Dilution: From the stock solution, prepare a series of dilutions to a final concentration suitable for spectrophotometric analysis (typically in the low micromolar range to ensure absorbance values are within the linear range of the instrument, generally between 0.1 and 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
The fluorescence properties of 1,4-dihydroxyanthraquinone-2-sulfonic acid are of interest for its potential use in sensing and imaging applications. The parent compound, quinizarin, is known to be fluorescent, particularly upon complexation with metal ions.[6][7] The sulfonic acid derivative is also expected to exhibit fluorescence, with the emission wavelength and quantum yield being influenced by the solvent polarity, pH, and the presence of quenchers or enhancers.
Electrochemical Behavior: Probing Redox Activity
The quinone moiety in 1,4-dihydroxyanthraquinone-2-sulfonic acid is redox-active, undergoing reversible reduction to the corresponding hydroquinone. This electrochemical behavior is central to many of its biological activities and potential applications in areas such as redox flow batteries.
Cyclic voltammetry studies have shown that in aqueous solutions, the electrochemical reduction of the sodium salt of 1,4-dihydroxyanthraquinone-2-sulfonic acid is a pH-dependent process.[8][9] In acidic media, the reduction involves a single-step, two-electron, two-proton transfer.[8][9] However, in neutral and alkaline solutions, the reduction proceeds via a two-electron transfer that is independent of protons.[8][9] In some non-aqueous or mixed-solvent systems, the reduction can occur in two successive one-electron steps, forming a semiquinone radical intermediate.[8][9]
Experimental Protocol: Cyclic Voltammetry Analysis
Objective: To investigate the redox behavior of 1,4-dihydroxyanthraquinone-2-sulfonic acid using cyclic voltammetry.
Materials:
-
1,4-Dihydroxyanthraquinone-2-sulfonic acid
-
Supporting electrolyte (e.g., 0.1 M KCl or a suitable buffer)
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte in the desired solvent (e.g., deionized water).
-
Analyte Addition: Add a known concentration of 1,4-dihydroxyanthraquinone-2-sulfonic acid to the electrolyte solution (typically in the millimolar range).
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by rinsing with deionized water and the solvent being used.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the deoxygenated analyte solution.
-
Cyclic Voltammetry Measurement: Set the potential window and scan rate on the potentiostat. Start the scan from a potential where no faradaic reaction occurs, scan to a potential beyond the reduction peak, and then reverse the scan back to the starting potential.
-
Data Acquisition and Analysis: Record the resulting cyclic voltammogram (current vs. potential). Determine the cathodic and anodic peak potentials (Epc and Epa) and peak currents (ipc and ipa). Analyze the peak separation (ΔEp = Epa - Epc) and the ratio of peak currents (ipa/ipc) to assess the reversibility of the redox process.
Synthesis of 1,4-Dihydroxyanthraquinone-2-sulfonic Acid
The most common method for the preparation of 1,4-dihydroxyanthraquinone-2-sulfonic acid is the direct sulfonation of 1,4-dihydroxyanthraquinone (quinizarin).[1][3]
Caption: Synthesis of 1,4-dihydroxyanthraquinone-2-sulfonic acid.
Experimental Protocol: Synthesis via Sulfonation
Objective: To synthesize 1,4-dihydroxyanthraquinone-2-sulfonic acid from 1,4-dihydroxyanthraquinone.
Materials:
-
1,4-Dihydroxyanthraquinone (quinizarin)
-
Fuming sulfuric acid (oleum, e.g., 20% SO₃)
-
Anhydrous sodium sulfate (optional)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Reaction Setup: In a fume hood, carefully add 1,4-dihydroxyanthraquinone to fuming sulfuric acid in a round-bottom flask equipped with a magnetic stirrer. Anhydrous sodium sulfate can be added to facilitate the reaction.
-
Sulfonation: Heat the reaction mixture to 120-140°C with constant stirring.[10] Maintain this temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography may be necessary).
-
Work-up: Allow the reaction mixture to cool to below 60°C.[10] Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Isolation: The product will precipitate out of the acidic solution. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove excess acid.
-
Purification:
-
Neutralization: Dissolve the crude product in a minimum amount of hot water and neutralize the solution with a sodium hydroxide solution.
-
Recrystallization: Add ethanol to the neutralized solution to induce recrystallization. Cool the solution to allow the purified sodium salt of 1,4-dihydroxyanthraquinone-2-sulfonic acid to crystallize.
-
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Applications and Future Perspectives
The unique combination of aqueous solubility, redox activity, and spectral properties makes 1,4-dihydroxyanthraquinone-2-sulfonic acid a compound of significant interest in various scientific and industrial fields.
Caption: Key application areas of the topic compound.
Its primary application has historically been as an intermediate in the synthesis of other anthraquinone dyes.[1] However, recent research has highlighted its potential in the biomedical field. Studies have suggested its utility as a neuroprotective agent and have demonstrated its antimicrobial properties.[1] Furthermore, its well-defined electrochemical behavior makes it a candidate for use in energy storage systems and as a redox mediator in biosensors.
The continued exploration of the physicochemical properties of 1,4-dihydroxyanthraquinone-2-sulfonic acid and its derivatives will undoubtedly unlock new and innovative applications in materials science, medicinal chemistry, and analytical sciences.
References
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Electrochemical Reduction of Sodium 1,4-dihydroxy-9,10- anthraquinone-2-sulphonate in Aqueous and Aqueous Dimethyl Formamide Mix. [Link]
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A study of the strongly fluorescent species formed by the interaction of the dye 1,4-dihydroxyanthraquinone (quinizarin) with A1(III) | Request PDF - ResearchGate. [Link]
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A study of the luminescent complexes formed by the dye 1,4-dihydroxyanthraquinone (quinizarin) and Ga(III) and In(III) - ResearchGate. [Link]
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(Note: This is a representative 2D image of the molecular structure.)
